molecular formula C24H34O7S2 B1612805 Disodium dodecyl(sulphonatophenoxy)benzenesulphonate CAS No. 28519-02-0

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate

Cat. No. B1612805
CAS RN: 28519-02-0
M. Wt: 498.7 g/mol
InChI Key: LYLUJWGZVASHOS-UHFFFAOYSA-N
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Description

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate is a surfactant and additive . It is used as an emulsifier and wetting agent in the manufacture of paints, lacquers, inks, dyes, coatings, and other products . It is also used for the recovery of organic solvents from wastewater .


Molecular Structure Analysis

The molecular formula of Disodium dodecyl(sulphonatophenoxy)benzenesulphonate is C24H32Na2O7S2 . It has a molecular weight of 542.62 g/mol .

Scientific Research Applications

1. Aggregation Behavior and Micelle Structure

A molecular dynamics study explored the aggregation behavior of sodium dodecyl benzenesulphonate isomers. It revealed that these micelles are more elliptical than spherical, with a varying micelle radius based on the position of the benzenesulphonate group. This study provides insights into the structural characteristics of micelles formed by compounds like disodium dodecyl(sulphonatophenoxy)benzenesulphonate (Wei et al., 2016).

2. Biodegradability in Soil and Sludge-Soil Mixtures

Research on the biodegradability of dodecyl benzene sulphonate in soil demonstrated its variable mineralization rate and lag times depending on concentration. This study provides essential data on the environmental impact and degradation behavior of similar compounds in different soil conditions (Gejlsbjerg et al., 2003).

3. Optical Properties in Thin Soap Films

Ellipsometric investigation of thin soap films, including those made with sodium dodecyl benzenesulphonate, has been conducted. This research is pivotal for understanding the refractive indices and composition of soap films, which can be applied to studies involving disodium dodecyl(sulphonatophenoxy)benzenesulphonate (Engelsen & Frens, 1974).

4. Corrosion Inhibition in Alloys

A study on the synergistic inhibition effect of various compounds with sodium dodecyl benzene sulphonate on the corrosion of Mg-Al-Zn-Mn alloy in ethylene glycol solution indicates its potential as a corrosion inhibitor. This finding is relevant for applications of disodium dodecyl(sulphonatophenoxy)benzenesulphonate in corrosion protection (Medhashree & Shetty, 2018).

5. Surfactant Formulation from By-Products

Research evaluating sulphonated by-products of dodecyl benzene production indicates the potential of using these by-products in formulating liquid surfactants. This is directly relevant to the potential applications of disodium dodecyl(sulphonatophenoxy)benzenesulphonate in surfactant production (Naga, Wedad, & Naguib, 2007).

6. Metabolism by Microorganisms

A study on the degradation of arylsulphonates by microorganisms, including those related to dodecyl benzene sulphonate, offers insights into the microbial breakdown and environmental impact of similar compounds (Cain & Farr, 1968).

7. Electrocatalytic Biosensing Applications

The self-assembly of sodium dodecyl benzene sulphonate functionalized graphene sheets for biosensing applications demonstrates the potential of disodium dodecyl(sulphonatophenoxy)benzenesulphonate in developing advanced biosensors (Zeng et al., 2010).

8. Ion Chromatographic Applications

A study on the ion chromatographic separation of cations using surfactants like sodium dodecyl benzenesulphonate provides a foundation for using disodium dodecyl(sulphonatophenoxy)benzenesulphonate in chromatographic techniques (Ito et al., 1994).

Safety And Hazards

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate can cause eye damage and may be harmful if swallowed . It may also cause skin irritation and respiratory sensitization . It’s classified as hazardous to the aquatic environment .

properties

IUPAC Name

2-dodecyl-3-(2-sulfophenoxy)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-15-20-21(17-14-19-23(20)32(25,26)27)31-22-16-12-13-18-24(22)33(28,29)30/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLUJWGZVASHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860419
Record name 2-Dodecyl-3-(2-sulfophenoxy)benzene-1-sulfonic acid
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Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, 46% Aqueous solution: Clear yellow to amber liquid; [Pilot MSDS]
Record name Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2)
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Record name Benzenesulfonic acid, dodecyl(sulfophenoxy)-, disodium salt
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Product Name

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate

CAS RN

28519-02-0
Record name Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2)
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Record name Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2)
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Record name Disodium dodecyl(sulphonatophenoxy)benzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate
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Disodium dodecyl(sulphonatophenoxy)benzenesulphonate
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Reactant of Route 6
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Citations

For This Compound
1
Citations
M Tanaka, K Matsuo, M Enomoto, K Mizuno - Clinical biochemistry, 2004 - Elsevier
Objectives: We have developed a sol particle immunoassay (SPIA) for measuring serum cystatin C, an endogenous marker of glomerular filtration rate (GFR). Design and methods: We …
Number of citations: 55 www.sciencedirect.com

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